4-bromo-N-(3-fluoro-2-methylphenyl)benzamide
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Overview
Description
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position of the benzamide structure, along with a methyl group at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzoyl chloride with 3-fluoro-2-methylaniline in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological targets, such as enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-bromo-2-fluoro-N-methylbenzamide
- N-(4-bromo-3-methylphenyl)-2-fluorobenzamide
Uniqueness
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide is unique due to the specific positioning of the bromine, fluorine, and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Biological Activity
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12BrFNO
- Molecular Weight : 305.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a selective inhibitor of certain kinases involved in cancer cell proliferation, similar to other benzamide derivatives.
Target Enzymes
- MEK Kinase Inhibition : This compound has been shown to inhibit MEK kinase activity, which plays a crucial role in the MAPK signaling pathway associated with cell growth and differentiation. This inhibition can lead to the reversal of transformed phenotypes in cancer cells, indicating potential antitumor properties .
Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluated the effects of various benzamide derivatives, including this compound, on cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant growth inhibition with IC50 values indicating potent anticancer activity .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antibacterial activity, suggesting its potential as a therapeutic agent for infectious diseases.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : The presence of bromine and fluorine substituents significantly enhances the compound's potency against various biological targets compared to non-substituted analogs .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBOULFGKKOAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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